molecular formula C10H10N2OS B246415 Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-

Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-

Cat. No. B246415
M. Wt: 206.27 g/mol
InChI Key: ZQEOHMVEKSWEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-, also known as AMT, is a chemical compound that belongs to the thienopyridine family. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. AMT has shown promising results in various studies, including its ability to modulate neurotransmitter systems and its potential as a therapeutic agent for certain neurological disorders.

Mechanism of Action

The exact mechanism of action of Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- has been shown to act as a serotonin receptor agonist, which may lead to increased serotonin release and subsequent modulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- can have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems and the induction of changes in neuronal activity. Additionally, Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- has been shown to have anti-inflammatory properties, which may have implications for the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- in lab experiments is its ability to modulate neurotransmitter systems, which may allow for the investigation of certain neurological disorders and the development of potential therapeutic agents. However, there are also limitations to the use of Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- in lab experiments, including the potential for side effects and the need for careful dosing and administration.

Future Directions

There are several potential future directions for the study of Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-, including the investigation of its potential as a therapeutic agent for certain neurological disorders. Additionally, further research may be needed to fully understand the mechanism of action of Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- and its potential implications for the modulation of neurotransmitter systems. Other potential future directions include the development of new synthesis methods for Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- and the investigation of its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- involves several steps, including the reaction of 2-aminothiophenol with 2-bromo-5-chloromethylpyridine to form 2-(2-bromo-5-chloromethylpyridin-4-ylthio)aniline. This compound is then reacted with methyl ethyl ketone to yield Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-.

Scientific Research Applications

Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its ability to modulate neurotransmitter systems, particularly the serotonin and dopamine systems. Studies have shown that Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)- can act as a serotonin receptor agonist, which may have implications for the treatment of certain neurological disorders such as depression and anxiety.

properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

1-(4-amino-6-methylthieno[2,3-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C10H10N2OS/c1-5-8(6(2)13)9(11)7-3-4-14-10(7)12-5/h3-4H,1-2H3,(H2,11,12)

InChI Key

ZQEOHMVEKSWEDO-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C=CSC2=N1)N)C(=O)C

Canonical SMILES

CC1=C(C(=C2C=CSC2=N1)N)C(=O)C

Origin of Product

United States

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